molecular formula C8H8ClN B1592262 3-Ethynylaniline hydrochloride CAS No. 207226-02-6

3-Ethynylaniline hydrochloride

Cat. No. B1592262
M. Wt: 153.61 g/mol
InChI Key: CUNYDQJCQAWKLK-UHFFFAOYSA-N
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Description

3-Ethynylaniline hydrochloride, also known as 3-aminophenylacetylene hydrochloride, is a chemical compound with the molecular formula C8H8ClN . It has an average mass of 153.609 Da and a mono-isotopic mass of 153.034531 Da .


Synthesis Analysis

3-Ethynylaniline can be prepared by the reduction of 3-ethylnylnitrobenzene . It may be used in the synthesis of various benzoxazine monomers and as a reagent in the multi-step synthesis of erlotinib hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Ethynylaniline hydrochloride consists of a benzene ring attached to an ethynyl group and an amine group . The presence of these functional groups contributes to its chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylaniline hydrochloride include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction . It also has certain molecular properties such as molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, and polar surface area .

Scientific Research Applications

  • Click Chemistry

    • 3-Ethynylaniline is used in click chemistry . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often derived from simple starting materials .
    • The compound can react with azides under copper(I) catalysis to form 1,2,3-triazoles, a core structure in many pharmaceuticals and agrochemicals .
    • The reaction conditions for click chemistry are mild, and the reactions are orthogonal to many other organic reactions, which means they can be performed in the presence of other functional groups without interference .
  • Synthesis of Benzoxazine Monomers

    • 3-Ethynylaniline may be used in the synthesis of benzoxazine monomers . Benzoxazines are a type of heterocyclic compound with potential applications in polymer chemistry .
    • The synthesis involves the reaction of 3-Ethynylaniline with formaldehyde and phenol to form the benzoxazine ring .
    • Benzoxazine monomers can be polymerized to form high-performance thermosetting resins with excellent thermal stability, flame retardancy, and low dielectric constant .
  • Synthesis of Bioconjugation Reagents

    • 3-Ethynylaniline can be used to synthesize bioconjugation reagents . Bioconjugation is the process of chemically linking two biomolecules together, and it is widely used in drug delivery, vaccine development, and the creation of diagnostic tools .
    • The compound can be used to introduce an alkyne group into a biomolecule, which can then be reacted with an azide-tagged molecule in a click chemistry reaction .
    • The resulting bioconjugates can be used in a variety of biological applications, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the creation of contrast agents for medical imaging .
  • Synthesis of Electronic Devices

    • 3-Ethynylaniline can be used as a protecting group reagent for terminal ethynes in the synthesis of electronic devices .
    • The compound can protect the reactive alkyne group during the synthesis process, preventing unwanted side reactions .
    • After the synthesis is complete, the protecting group can be removed to reveal the alkyne group, which can then be used in further reactions to create the desired electronic device .

Safety And Hazards

3-Ethynylaniline hydrochloride is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-ethynylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNYDQJCQAWKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596526
Record name 3-Ethynylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylaniline hydrochloride

CAS RN

207226-02-6
Record name 3-Ethynylaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207226026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynylaniline hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYNYLANILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N854PSB3VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Sun, G Xiao, X Qian, X An - Carbohydrate polymers, 2019 - Elsevier
We report a facile and effective method to fabricate clickable alkyne-functionalized cellulose fibers (ACFs) through in situ chemical oxidation copolymerization of 3-ethynylaniline and …
Number of citations: 11 www.sciencedirect.com
G Xiao, C Ding, F Song, X Qian, X An - Cellulose, 2017 - Springer
A facile strategy for preparation of alkyne-functionalized cellulose fibers with click reactivity is reported herein. Poly(3-ethynylaniline) [poly(3-EA)] with pendant alkynyl groups was …
Number of citations: 8 link.springer.com
V Chandregowda, GV Rao, GC Reddy - Synthetic communications, 2007 - Taylor & Francis
A highly efficient and commercially viable process for the synthesis of 6,7‐dihydroxy‐4‐anilinoquinazoline derivatives gefitinib (1) and erlotinib hydrochloride (2), used for the treatment …
Number of citations: 31 www.tandfonline.com
H Li, M Li, Z Li, L Li, S Bi, C Deng… - Chinese Journal of …, 2011 - Wiley Online Library
… 3-Ethynylaniline (0.35 g, 3 mmol) and 3-ethynylaniline hydrochloride (0.46 g, 3 mmol) were added into a solution of 4 in isopropyl alcohol (10 mL). M14 was synthesized with the similar …
Number of citations: 4 onlinelibrary.wiley.com
AC Karunakara, U Aparna, A Kush… - Journal of Liquid …, 2013 - Taylor & Francis
… reaction with 5% aq.sodium hydroxide and methyl iodide to give 4-(methylthio)-6,7-bis-(2-methoxyethoxy)-quinazoline, which, upon further reaction with 3-ethynylaniline hydrochloride …
Number of citations: 1 www.tandfonline.com

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